2-Amino-6-nitronicotinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-6-nitronicotinonitrile is a heterocyclic organic compound with the molecular formula C6H3N4O2. It is a derivative of nicotinonitrile, characterized by the presence of an amino group at the 2-position and a nitro group at the 6-position on the pyridine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-nitronicotinonitrile typically involves the reaction of 2-chloronicotinonitrile with ammonia and nitric acid. The reaction is carried out under controlled conditions to ensure the selective introduction of the amino and nitro groups at the desired positions on the pyridine ring .
Industrial Production Methods
Industrial production of this compound may involve multi-step processes, including nitration and amination reactions. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-6-nitronicotinonitrile undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group, resulting in the formation of diamino derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, diamino derivatives, and various substituted pyridine compounds .
Wissenschaftliche Forschungsanwendungen
2-Amino-6-nitronicotinonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and as a potential lead compound for drug development.
Medicine: Research is ongoing to explore its potential as an anticancer and antimicrobial agent.
Industry: It is used in the development of advanced materials, including polymers and dyes
Wirkmechanismus
The mechanism of action of 2-Amino-6-nitronicotinonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can participate in redox reactions, while the amino group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-4,6-diphenylnicotinonitrile: Similar in structure but with phenyl groups at the 4 and 6 positions.
2-Amino-6-nitroindole: Contains an indole ring instead of a pyridine ring.
2-Amino-6-nitrobenzothiazole: Features a benzothiazole ring instead of a pyridine ring
Uniqueness
2-Amino-6-nitronicotinonitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its combination of an amino and nitro group allows for versatile chemical reactivity and potential biological activity .
Eigenschaften
Molekularformel |
C6H4N4O2 |
---|---|
Molekulargewicht |
164.12 g/mol |
IUPAC-Name |
2-amino-6-nitropyridine-3-carbonitrile |
InChI |
InChI=1S/C6H4N4O2/c7-3-4-1-2-5(10(11)12)9-6(4)8/h1-2H,(H2,8,9) |
InChI-Schlüssel |
ICKQXCSLQJYMHV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC(=C1C#N)N)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.